3-Fluoro-1-(methoxymethoxy)-2-methylbenzene
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Overview
Description
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring, which can significantly alter their chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene typically involves the introduction of a fluorine atom into a pre-existing aromatic structure. One common method is the electrophilic fluorination of an aromatic precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process .
Industrial Production Methods
Industrial production of fluorinated aromatic compounds, including this compound, often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorinating agents to achieve high yields and purity. The scalability of these methods makes them suitable for the production of fluorinated compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents onto the aromatic ring .
Scientific Research Applications
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.
Medicine: The compound can be used in the development of pharmaceuticals, where fluorine substitution is known to enhance the bioavailability and efficacy of drugs.
Industry: Fluorinated aromatic compounds are used in the production of advanced materials, including polymers and liquid crystals, due to their unique electronic and physical properties
Mechanism of Action
The mechanism by which 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene exerts its effects is largely dependent on its chemical structure and the presence of the fluorine atom. Fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene include other fluorinated aromatic compounds, such as:
- 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene
- 3-Fluoro-1-(methoxymethoxy)-4-methylbenzene
- 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the fluorine atom and the methoxymethoxy group on the aromatic ring can lead to distinct electronic effects and steric interactions, making this compound valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTKCOWFPSRMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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